molecular formula C6H4ClF3N2 B2372072 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine CAS No. 2408963-90-4

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine

Cat. No.: B2372072
CAS No.: 2408963-90-4
M. Wt: 196.56
InChI Key: OGOIVCRLCCVBHN-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is an important heterocyclic compound that has gained significant attention in both research and industry. This compound is characterized by the presence of a pyridazine ring substituted with chloro, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine typically involves the use of commercially available starting materials and specific reaction conditions. One common method involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with trifluoromethylating agents under Suzuki conditions. This process requires the presence of phenylboronic acid, triphenylphosphine, and palladium acetate as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of suitable solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium acetate and triphenylphosphine in the presence of phenylboronic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridazine
  • 4-Methyl-6-(trifluoromethyl)pyridazine
  • 2-Chloro-4-methyl-3-(trifluoromethyl)pyridazine

Uniqueness

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-chloro-4-methyl-3-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(7)11-12-5(3)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOIVCRLCCVBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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